4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid
Description
4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a dimethylphenyl group attached to a benzoic acid core
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-3-4-10(2)13(7-9)11-5-6-12(15(17)18)14(8-11)16(19)20/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZMVIVNUNWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688966 | |
| Record name | 2',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-03-8 | |
| Record name | 2',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-Dimethylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and temperature control. Additionally, the use of catalysts and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and alkylation.
Common Reagents and Conditions
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid and its derivatives depends on the specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the dimethylphenyl group, making it less hydrophobic and potentially less bioactive.
2,5-Dimethylbenzoic acid: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
Uniqueness
4-(2,5-Dimethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and dimethylphenyl groups, which confer distinct chemical and biological properties
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